molecular formula C26H30O10 B1150687 Flavaprin CAS No. 53846-49-4

Flavaprin

Cat. No.: B1150687
CAS No.: 53846-49-4
M. Wt: 502.5 g/mol
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Preparation Methods

Synthetic Routes and Reaction Conditions

Flavaprin can be synthesized through various methods. One common approach involves the esterification reaction between acrylic acid and phenol in the presence of a catalyst . The reaction conditions typically include:

    Temperature: 80-100°C

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvent: Organic solvents like dichloromethane or chloroform

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources, particularly the fruits of Evodia rutaecarpa . The extraction process includes:

    Harvesting: Collecting the fruits at the optimal ripening stage.

    Drying: Air-drying or oven-drying the fruits to reduce moisture content.

    Extraction: Using solvents like ethanol or methanol to extract this compound from the dried fruits.

    Purification: Employing techniques such as column chromatography to purify the extracted compound.

Chemical Reactions Analysis

Types of Reactions

Flavaprin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized flavonoid derivatives.

    Reduction: Dihydroflavonoids.

    Substitution: Various substituted flavonoid derivatives.

Comparison with Similar Compounds

Flavaprin is structurally similar to other flavonoids such as evodioside B, vitexin, and hesperidin . it is unique in its specific glucopyranosyloxy moiety and its distinct biological activities. Similar compounds include:

    Evodioside B: Another flavonoid glycoside found in Evodia rutaecarpa with similar antioxidant properties.

    Vitexin: A flavonoid glycoside with anti-inflammatory and antioxidant activities.

    Hesperidin: A flavonoid glycoside known for its cardiovascular benefits and antioxidant properties.

This compound’s unique structure and diverse biological activities make it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O10/c1-12(2)3-8-15-19(35-26-24(33)23(32)22(31)20(11-27)36-26)10-17(30)21-16(29)9-18(34-25(15)21)13-4-6-14(28)7-5-13/h3-7,10,18,20,22-24,26-28,30-33H,8-9,11H2,1-2H3/t18-,20+,22+,23-,24+,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYUIXRQCPBGKG-WTYMVSKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C(C2=C1OC(CC2=O)C3=CC=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=C(C2=C1O[C@@H](CC2=O)C3=CC=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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